Tetrachlorobis(tetrahydrofuran)titanium(IV)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Tetrachlorobis(tetrahydrofuran)titanium(IV), also known as TiCl4-THF, is a commonly used reagent in organic synthesis due to its Lewis acidic properties .

- It is used as a catalyst in various Friedel-Crafts reactions for the synthesis of aromatic compounds .

Organic Synthesis

Intermolecular Hydroamination Reactions

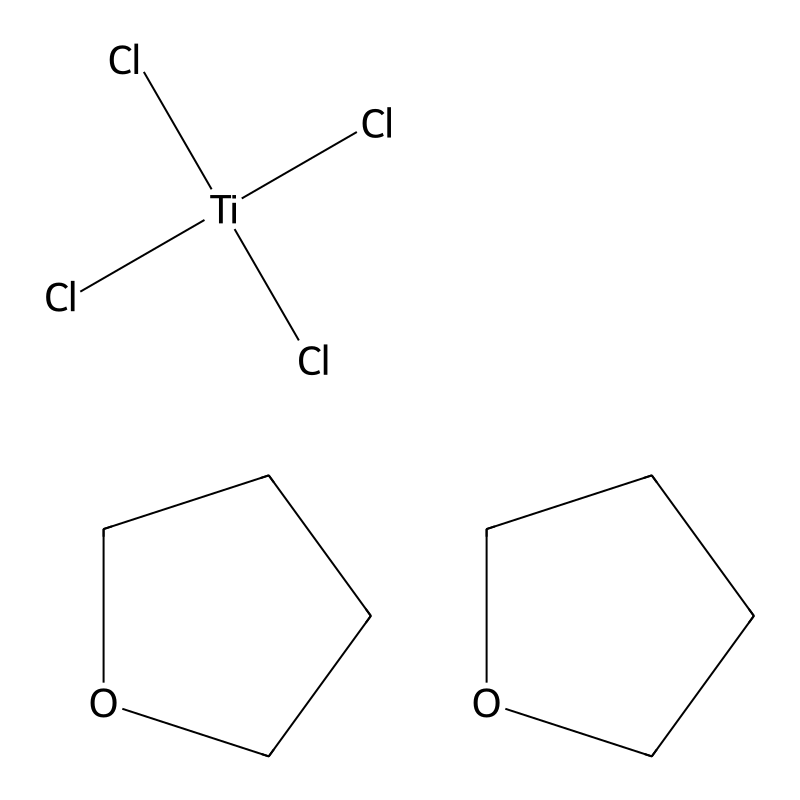

Tetrachlorobis(tetrahydrofuran)titanium(IV), also known as titanium(IV) chloride tetrahydrofuran complex, is a coordination complex containing a central titanium(IV) ion (Ti⁴⁺) bonded to four chloride (Cl⁻) ligands and coordinated with two tetrahydrofuran (THF) molecules []. It serves as a precursor for various titanium compounds used in scientific research, particularly in organic synthesis as a Lewis acid catalyst [].

Molecular Structure Analysis

This compound possesses an octahedral geometry around the central titanium atom. The four chloride ions occupy the four equatorial positions, while the two THF molecules bind to the titanium ion through their oxygen atoms, occupying the axial positions []. This creates a distorted octahedral structure due to the different sizes and shapes of the chloride and THF ligands [].

Chemical Reactions Analysis

Synthesis:

Tetrachlorobis(tetrahydrofuran)titanium(IV) is typically synthesized by reacting titanium tetrachloride (TiCl₄) with THF under an inert atmosphere [].

TiCl₄ + 2 THF → TiCl₄(THF)₂Reactions:

The key application of this compound lies in its ability to act as a Lewis acid catalyst. Lewis acids are electron pair acceptors, and Tetrachlorobis(tetrahydrofuran)titanium(IV) can accept electron pairs from Lewis bases (electron pair donors) to activate them for various organic reactions. Examples include Diels-Alder reactions, Friedel-Crafts alkylations, and olefin polymerizations [].

Decomposition:

Upon heating, Tetrachlorobis(tetrahydrofuran)titanium(IV) can decompose, releasing THF and potentially forming titanium oxychloride (TiOCl₂) [].

TiCl₄(THF)₂ (heat) → TiCl₄ + 2 THF + TiOCl₂ (possible product)Physical and Chemical Properties

- Appearance: White to slightly yellow solid [].

- Melting Point: 150-152 °C (decomposition) [].

- Boiling Point: Decomposes before boiling [].

- Solubility: Soluble in polar organic solvents like dichloromethane and THF; insoluble in water [].

- Stability: Moisture sensitive; decomposes in moist air [].

Mechanism of Action (Not Applicable)

This compound does not have a direct biological function. Its mechanism of action lies in its Lewis acid behavior, facilitating various organic reactions through activation of Lewis bases.

- Toxicity: Limited data available. However, chloride salts can be irritating to the skin, eyes, and respiratory system. Handle with appropriate personal protective equipment (PPE) [].

- Flammability: Not flammable.

- Reactivity: Reacts with moisture, releasing HCl gas. May react violently with strong oxidizers or bases [].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive